Acivicin

Übersicht

Beschreibung

Acivicin is a natural product produced by the bacterium Streptomyces sviceus. It is known for its diverse biological activities, including anti-cancer and anti-parasitic properties . This compound was discovered in 1972 and has been extensively studied for its potential application as an anti-tumor drug . its clinical application was limited due to unacceptable toxicity .

Wissenschaftliche Forschungsanwendungen

Acivicin wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, darunter:

Medizin: This compound wurde für die Krebstherapie evaluiert und hat ein Potenzial bei der Hemmung des Wachstums von menschlichen Pankreaskarzinomzellen gezeigt.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es gamma-Glutamyltransferase inhibiert und in den Glutamat-Stoffwechsel eingreift . Es hemmt die Synthese von Enzymen, die von Glutamat abhängig sind, was möglicherweise bei der Behandlung von soliden Tumoren hilfreich ist . This compound bindet an die katalytische Stelle von Aldehyddehydrogenasen, was zu einer Hemmung ihrer Aktivität und anschließend zur Hemmung des Zellwachstums führt .

Wirkmechanismus

Target of Action

Acivicin, a natural product produced by Streptomyces sviceus, primarily targets aldehyde dehydrogenases , specifically ALDH4A1 . Aldehyde dehydrogenases are crucial enzymes involved in cellular detoxification, differentiation, and drug resistance .

Mode of Action

This compound inhibits the activity of ALDH4A1 by binding to its catalytic site . This interaction disrupts the normal function of ALDH4A1, leading to a significant impact on cellular processes .

Biochemical Pathways

This compound is an analog of glutamine and interferes with glutamate metabolism . It inhibits several glutamine-dependent amidotransferases, including CTP synthase, carbamoyl phosphate synthetase II, and XMP aminase . These enzymes are involved in purine and pyrimidine metabolism, and their inhibition by this compound leads to decreases in cellular CTP and GTP levels .

Result of Action

The inhibition of ALDH4A1 by this compound results in a severe inhibition of cell growth . This might provide an explanation for the cytotoxic effects of this compound . The clinical application of this compound in cancer treatment was explored but failed due to unacceptable toxicity .

Biochemische Analyse

Biochemical Properties

Acivicin is known to interfere with glutamate metabolism and inhibit glutamate-dependent synthesis of enzymes . It inhibits several glutamine-dependent amidotransferases, including CTP synthase, carbamoyl phosphate synthetase II, and XMP aminase, which are involved in purine and pyrimidine metabolism .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In vitro studies confirmed the inactivation of several glutamine-dependent amidotransferases, leading to corresponding decreases in cellular CTP and GTP levels . This interference with glutamate metabolism and inhibition of enzyme synthesis potentially makes this compound helpful in the treatment of solid tumors .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It reacts according to an addition–elimination mechanism with nucleophilic serine or cysteine active sites by displacement of the chlorine atom . It also inhibits specific aldehyde dehydrogenases, particularly ALDH4A1, by binding to the catalytic site .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits several glutamine-dependent amidotransferases, which are involved in purine and pyrimidine metabolism . It also inhibits gamma-glutamyltranspeptidase, an enzyme that plays an important role in glutathione metabolism and in amino acid transport by cells .

Transport and Distribution

It’s suggested that the uptake of this compound might be mediated by the L-amino acid transport system .

Vorbereitungsmethoden

Acivicin wird durch ein Fermentationsprozess synthetisiert, der Streptomyces sviceus beinhaltet . Die Kernstruktur von this compound enthält ein 4-Chlorisoxazol-Motiv, das elektrophil ist und mit nukleophilen Serin- oder Cystein-aktiven Zentren unter Substitution des Chloratoms reagiert . Industrielle Produktionsverfahren beinhalten die Optimierung der Fermentationsbedingungen, um die Ausbeute und Reinheit zu maximieren .

Analyse Chemischer Reaktionen

Acivicin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Das Chloratom im 4-Chlorisoxazol-Motiv kann durch Nukleophile wie Serin oder Cystein verdrängt werden.

Inhibitionsreaktionen: This compound inhibiert verschiedene Glutamin-abhängige Amidotransferasen, darunter CTP-Synthase, Carbamoylphosphat-Synthetase II und XMP-Aminase.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Nukleophile wie Serin und Cystein, und die Reaktionen finden typischerweise unter physiologischen Bedingungen statt . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die inhibierten Enzyme und das entsprechende verdrängte Chloratom .

Vergleich Mit ähnlichen Verbindungen

Acivicin ist einzigartig aufgrund seines 4-Chlorisoxazol-Motivs und seiner Fähigkeit, mehrere Glutamin-abhängige Amidotransferasen zu inhibieren . Ähnliche Verbindungen umfassen:

Ibotensäure: Ein neurotoxisches Mittel mit struktureller Verwandtschaft zu this compound.

Muscimol: Ein weiteres neurotoxisches Mittel, das mit this compound verwandt ist.

4-Brom-Isoxazol-Sonden: Diese Verbindungen haben eine ähnliche Kernstruktur wie this compound und zeigen eine Präferenz für die Reaktion mit dem aktiven Zentrum Cystein von Aldehyddehydrogenasen.

Die Einzigartigkeit von this compound liegt in seinem breiten Spektrum an biologischen Aktivitäten und seiner Fähigkeit, mehrere Enzyme zu inhibieren, die am Purin- und Pyrimidin-Stoffwechsel beteiligt sind .

Eigenschaften

IUPAC Name |

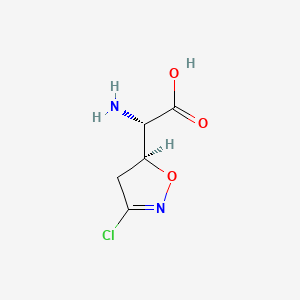

(2S)-2-amino-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O3/c6-3-1-2(11-8-3)4(7)5(9)10/h2,4H,1,7H2,(H,9,10)/t2-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWIHIJWNYOLBE-OKKQSCSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1Cl)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](ON=C1Cl)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046010 | |

| Record name | Acivicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water 17.9 - 18.2 (mg/mL), 0.1 M Citrate buffer pH 4.3 17.1 - 25.7 (mg/mL), 0.1 M Borate buffer pH 9.0 8.7 - 13.0 (mg/mL), 0.1 N HCl 31 - 35 (mg/mL), 0.1 N NaOH 34.4 - 36.8 (mg/mL), 95% Ethanol 0.8 (mg/mL), 10% Ethanol 8.2 - 16.4 (mg/mL), Methanol 0.8 (mg/mL), Chloroform 0.9 (mg/mL) | |

| Record name | ACIVICIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/163501%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

42228-92-2 | |

| Record name | Acivicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42228-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acivicin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042228922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acivicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acivicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACIVICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0X60K76I6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.